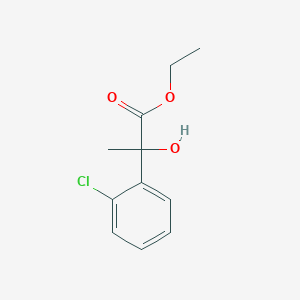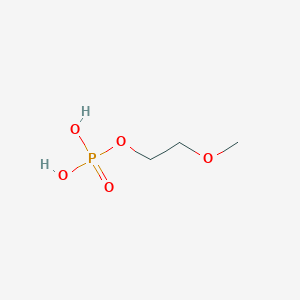![molecular formula C19H16FNO5S B13688398 3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is a complex organic compound with a unique structure that includes a fluoro-substituted benzene ring, a spirocyclic dioxolane, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Dioxolane: This step involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic conditions to form the spirocyclic structure.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzonitrile Group: The benzonitrile group is attached through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form a methoxy derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, lithium aluminum hydride.
Substitution: Sodium methoxide, dimethyl sulfoxide, tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Similar in having a fluoro-substituted benzene ring but differs in functional groups and overall structure.
3-Fluoro-N-[[(2R,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methylbenzamide: Shares the fluoro group but has a different core structure and functional groups.
Uniqueness
3-Fluoro-5-(7’-methylsulfonylspiro[1,3-dioxolane-2,1’-2,3-dihydroindene]-4’-yl)oxybenzonitrile is unique due to its spirocyclic dioxolane structure combined with a fluoro-substituted benzene ring and a benzonitrile group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H16FNO5S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile |
InChI |
InChI=1S/C19H16FNO5S/c1-27(22,23)17-3-2-16(26-14-9-12(11-21)8-13(20)10-14)15-4-5-19(18(15)17)24-6-7-25-19/h2-3,8-10H,4-7H2,1H3 |
InChI-Schlüssel |
FTIFAISRPADZRG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC24OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)








![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)
